

A Technical Guide to Phytochelatin 3 TFA: Suppliers, Purity, and Experimental Protocols

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Compound of Interest		
Compound Name:	Phytochelatin 3 TFA	
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For researchers, scientists, and drug development professionals investigating the roles of phytochelatins in metal detoxification, cellular signaling, and potential therapeutic applications, access to high-purity Phytochelatin 3 (PC3) is crucial. This technical guide provides an overview of commercially available **Phytochelatin 3 TFA**, including supplier information and purity data. Additionally, it outlines a standard experimental protocol for the analysis of PC3 and illustrates key biological and experimental workflows.

Phytochelatin 3 TFA: Supplier and Purity Overview

Phytochelatin 3, a peptide with the structure (γ-Glu-Cys)₃-Gly, is a key molecule in heavy metal detoxification in plants, fungi, and some animals. The trifluoroacetate (TFA) salt is a common form for synthetic peptides, ensuring stability and solubility. Below is a summary of supplier information and reported purity for Phytochelatin 3.

Supplier	Product Name	Purity	Analytical Method
MedChemExpress	Phytochelatin 3	99.34%[1]	RP-HPLC, MS[1]
Anaspec	Phytochelatin 3, PC3	≥95%[2]	HPLC[2]

Note: Purity and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information and to request a lot-specific Certificate of Analysis (CoA) for detailed quality control data. MedChemExpress provides downloadable CoA, RP-HPLC, and mass spectrometry data on their website[1].



Experimental Protocols

A reliable method for the quantification of Phytochelatin 3 is essential for experimental accuracy. The following protocol is based on a published high-performance liquid chromatography (HPLC) method for the analysis of phytochelatins in biological samples.

Protocol: Quantification of Phytochelatin 3 by HPLC

This protocol describes a method for the separation and quantification of Phytochelatin 3 without the need for a derivatization step[3].

- 1. Materials and Reagents:
- Phytochelatin 3 standard
- Trifluoroacetic acid (TFA)
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Biological sample extract
- 2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μm particle size) with a C18 guard column[3].
- Mobile Phase A: 0.1% (v/v) TFA in water[3].
- Mobile Phase B: 0.1% (v/v) TFA in acetonitrile[3].
- Gradient: A linear gradient from 2% to 100% Mobile Phase B[3].
- Flow Rate: 1.0 mL/min[3].
- Column Temperature: 30°C[3].
- Detection: UV absorbance at 214 nm[3].

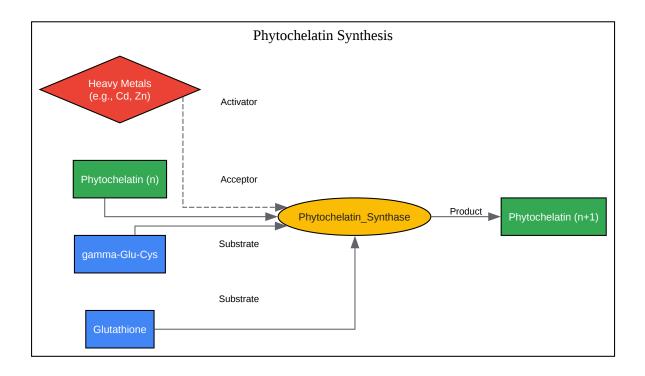


- Injection Volume: 20 μL[3].
- 3. Standard Curve Preparation:
- Prepare a stock solution of Phytochelatin 3 standard in 0.1% TFA[3].
- Generate a series of dilutions to create a standard curve over a suitable concentration range (e.g., 1.33 µmol/L to 6.66 mmol/L)[3].
- Analyze the standards by HPLC and plot the peak area against the concentration to generate a linear regression curve[3].
- 4. Sample Analysis:
- Inject the prepared biological sample extract into the HPLC system.
- Identify the Phytochelatin 3 peak based on the retention time of the standard.
- Quantify the amount of Phytochelatin 3 in the sample by comparing its peak area to the standard curve.

Visualizing Key Processes

To further aid in the understanding of Phytochelatin 3's biological context and experimental handling, the following diagrams have been generated using Graphviz.

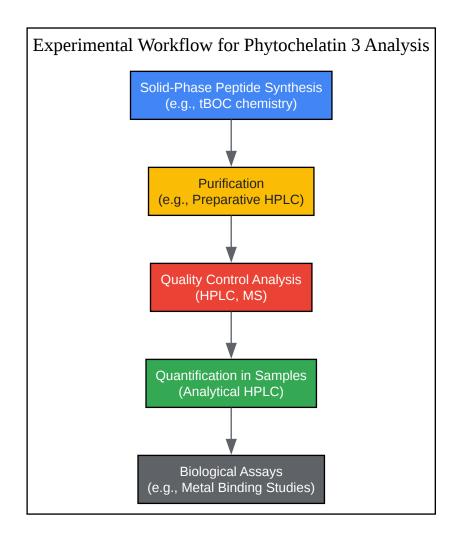




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Biosynthesis of Phytochelatins.





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A generalized experimental workflow for Phytochelatin 3.

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References

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- 3. researchgate.net [researchgate.net]



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Phone: (601) 213-4426

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